Cas no 339009-89-1 (2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol)

2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a trifluoromethylphenyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazo[4,5-b]pyridine scaffold offers potential for diverse biological interactions. Its well-defined synthetic route ensures high purity and reproducibility, supporting its use in drug discovery and material science applications. The compound's stability under standard conditions further facilitates handling and storage in laboratory settings.
2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol structure
339009-89-1 structure
Product Name:2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol
CAS No:339009-89-1
MF:C13H8F3N3O
MW:279.217332839966
CID:6628850
PubChem ID:1483109
Update Time:2025-06-15

2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazo[4,5-b]pyridine, 1-hydroxy-2-[3-(trifluoromethyl)phenyl]-
    • AKOS005097984
    • 339009-89-1
    • Bionet2_000016
    • 2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol
    • HMS1364A16
    • 7F-364S
    • 1-hydroxy-2-[3-(trifluoromethyl)phenyl]imidazo[4,5-b]pyridine
    • 2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol
    • Inchi: 1S/C13H8F3N3O/c14-13(15,16)9-4-1-3-8(7-9)12-18-11-10(19(12)20)5-2-6-17-11/h1-7,20H
    • InChI Key: NUSFABPZTAVLEV-UHFFFAOYSA-N
    • SMILES: C12N=C(C3=CC=CC(C(F)(F)F)=C3)N(O)C1=CC=CN=2

Computed Properties

  • Exact Mass: 279.06194637g/mol
  • Monoisotopic Mass: 279.06194637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • Density: 1.48±0.1 g/cm3(Predicted)
  • Boiling Point: 453.7±55.0 °C(Predicted)
  • pka: 9.03±0.58(Predicted)

2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol Pricemore >>

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Additional information on 2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol

Introduction to 2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol (CAS No. 339009-89-1)

2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the imidazopyridine class, which is a well-known scaffold in drug discovery. The presence of a trifluoromethyl group in the phenyl ring enhances its pharmacological properties, making it an attractive candidate for further investigation.

The chemical structure of 2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol consists of an imidazo[4,5-b]pyridine core fused with a phenyl ring substituted with a trifluoromethyl group. This specific arrangement imparts distinct electronic and steric properties to the molecule, which can influence its interactions with biological targets. The imidazo[4,5-b]pyridine moiety is particularly interesting because it is found in several bioactive molecules, including kinase inhibitors and antiviral agents.

Recent research has highlighted the importance of trifluoromethyl containing compounds in medicinal chemistry. The introduction of a trifluoromethyl group into a molecule often enhances its metabolic stability, lipophilicity, and binding affinity to biological targets. In the case of 2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol, the trifluoromethyl group is positioned on the phenyl ring adjacent to the imidazopyridine core, which may facilitate optimal interactions with potential receptors.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for therapeutic targets. For instance, studies have suggested that imidazopyridine derivatives can interact with enzymes such as kinases, which are frequently implicated in various diseases, including cancer. The trifluoromethyl group may further modulate the binding properties of the molecule by increasing its affinity for these enzymes.

The synthesis of 2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group typically involves halogenation and subsequent metal-catalyzed cross-coupling reactions. Advanced synthetic methodologies, such as palladium-catalyzed coupling reactions and transition-metal-catalyzed fluorination, have been employed to achieve regioselective functionalization of the aromatic ring.

Biological evaluation of 2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol has revealed promising activity against certain enzymatic targets. Preliminary in vitro studies have shown that this compound exhibits inhibitory effects on specific kinases, suggesting its potential as a lead compound for further drug development. Additionally, structural modifications based on computational modeling and molecular docking studies have been used to optimize its binding affinity and selectivity.

The pharmacokinetic properties of 2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol are also an area of active investigation. The presence of the trifluoromethyl group can influence metabolic pathways and distribution within the body. Understanding these properties is crucial for designing effective drug candidates that exhibit favorable pharmacokinetic profiles. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its metabolic stability and interaction with biological systems.

In conclusion,2-[3-(Trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridin-1-ol represents a promising scaffold for pharmaceutical development due to its unique structural features and potential biological activities. The combination of an imidazopyridine core with a trifluoromethyl substituted phenyl ring offers several advantages in terms of binding affinity and metabolic stability. Further research is warranted to explore its full therapeutic potential and optimize its pharmacological properties for clinical applications.

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